
H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection and coupling steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.
Major Products
The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered biological activity.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.
Industry: Creating peptide-based materials for use in biotechnology and pharmaceuticals.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s function, such as binding to a receptor to activate or inhibit a signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Ile-Arg-Asp-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- H-Ile-Arg-Asp-Glu-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
Uniqueness
The uniqueness of “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” lies in its specific amino acid sequence, which determines its structural and functional properties. Differences in amino acid composition can lead to variations in peptide stability, biological activity, and interaction with molecular targets.
Eigenschaften
Molekularformel |
C84H132N30O31S4 |
|---|---|
Molekulargewicht |
2186.4 g/mol |
IUPAC-Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-oxo-3-[[(1R,6R,9S,12S,15S,17R,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,24,45-tris(2-amino-2-oxoethyl)-30-(3-carbamimidamidopropyl)-6-carboxy-17-hydroxy-48-(hydroxymethyl)-12-(1H-imidazol-5-ylmethyl)-36-methyl-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-9,27-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]amino]propyl]propanedioic acid |
InChI |
InChI=1S/C84H132N30O31S4/c1-8-35(6)59(88)75(135)99-40(12-9-15-94-83(89)90)63(123)101-45(24-58(120)121)67(127)100-43(20-39(80(140)141)81(142)143)65(125)108-51-30-147-146-28-49-70(130)98-41(13-10-16-95-84(91)92)64(124)111-60(33(2)3)76(136)103-44(21-55(85)117)66(126)104-47(23-57(87)119)79(139)114-26-38(116)19-54(114)74(134)102-42(18-37-25-93-32-96-37)68(128)112-61(34(4)5)77(137)110-52(82(144)145)31-149-148-29-50(109-72(51)132)71(131)106-48(27-115)69(129)105-46(22-56(86)118)78(138)113-17-11-14-53(113)73(133)97-36(7)62(122)107-49/h25,32-36,38-54,59-61,115-116H,8-24,26-31,88H2,1-7H3,(H2,85,117)(H2,86,118)(H2,87,119)(H,93,96)(H,97,133)(H,98,130)(H,99,135)(H,100,127)(H,101,123)(H,102,134)(H,103,136)(H,104,126)(H,105,129)(H,106,131)(H,107,122)(H,108,125)(H,109,132)(H,110,137)(H,111,124)(H,112,128)(H,120,121)(H,140,141)(H,142,143)(H,144,145)(H4,89,90,94)(H4,91,92,95)/t35-,36-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-/m0/s1 |
InChI-Schlüssel |
FTMUINAVKGSANR-IMQUYOPSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
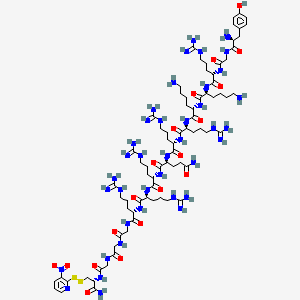
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
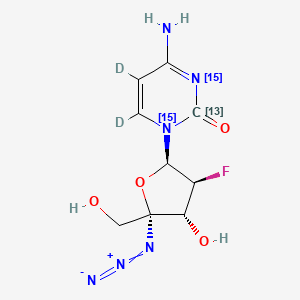
![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)

![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
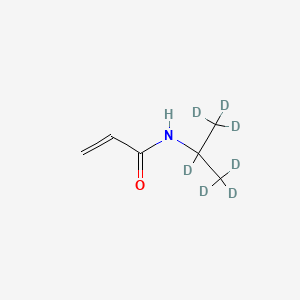
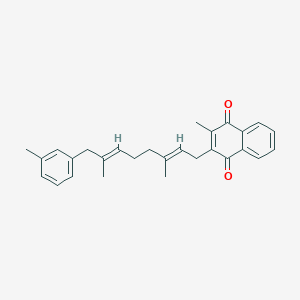
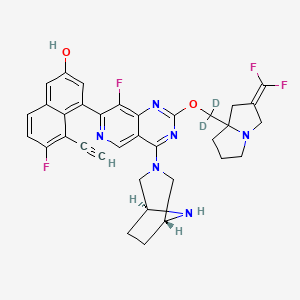
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
